2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

NAAA inhibition palmitoylethanolamide inflammatory pain

2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide (C₂₀H₁₉NO₅; MW 353.4 g/mol) is a synthetic chromen-2-one (coumarin) derivative bearing a 3-acetamide linker conjugated to a 4-methoxybenzylamine moiety. It is primarily characterized as a potent, sub-100 nanomolar inhibitor of human N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine amidase that degrades the endogenous anti-inflammatory and analgesic lipid palmitoylethanolamide (PEA).

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
Cat. No. B7756258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H19NO5/c1-12-16-8-5-14(22)9-18(16)26-20(24)17(12)10-19(23)21-11-13-3-6-15(25-2)7-4-13/h3-9,22H,10-11H2,1-2H3,(H,21,23)
InChIKeyYEAMNRZELPBGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide: A Coumarin-3-Acetamide NAAA Inhibitor for Pain and Inflammation Research


2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide (C₂₀H₁₉NO₅; MW 353.4 g/mol) is a synthetic chromen-2-one (coumarin) derivative bearing a 3-acetamide linker conjugated to a 4-methoxybenzylamine moiety . It is primarily characterized as a potent, sub-100 nanomolar inhibitor of human N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine amidase that degrades the endogenous anti-inflammatory and analgesic lipid palmitoylethanolamide (PEA) [1]. The compound is cataloged under ChEMBL ID CHEMBL3770896 and BindingDB ID BDBM50151154, with curated bioactivity data generated by the Italian Institute of Technology [2].

Why 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide Cannot Be Replaced by Other Coumarin-3-Acetamide Analogs


Within the coumarin-3-acetamide chemotype, subtle modifications to the benzylamide substituent yield profound differences in NAAA inhibitory potency and selectivity. The 4-methoxybenzyl congener achieves an IC₅₀ of 7–23 nM against human NAAA, whereas close positional isomers (e.g., 3-methoxybenzyl) and analogs bearing additional ring substituents (e.g., 5-methoxy-4,7-dimethyl) exhibit substantially weaker activity (IC₅₀ = 160 nM) [1]. Furthermore, the compound's ~17- to 56-fold selectivity window over human acid ceramidase (IC₅₀ = 390 nM) is a property that cannot be assumed for other coumarin-acetamide derivatives without explicit profiling data [2]. Generic substitution based solely on the coumarin-3-acetamide scaffold therefore risks selecting compounds with inadequate on-target potency or unintended off-target pharmacology.

Quantitative Differentiation Evidence for 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide vs. Closest Analogs


NAAA Inhibitory Potency: 4-Methoxybenzyl vs. 3-Methoxybenzyl Positional Isomer and 5-Methoxy-4,7-Dimethyl Analog

The target compound inhibits recombinant human NAAA with an IC₅₀ of 7 nM (UPLC/MS, 30 min preincubation) and 23 nM (fluorogenic substrate, HEK293 cell lysate, 10 min preincubation), placing it among the most potent coumarin-3-acetamide NAAA inhibitors reported [1]. In contrast, the 5-methoxy-4,7-dimethyl coumarin-3-acetamide analog (BDBM50151055/CHEMBL3771111) yields an IC₅₀ of 160 nM under identical assay conditions—an approximately 7- to 23-fold loss in potency [2]. The 3-methoxybenzyl positional isomer, while structurally closest (identical molecular formula, computed LogP = 2.2), lacks publicly reported NAAA IC₅₀ data in curated databases, rendering its activity unvalidated for procurement decisions [3].

NAAA inhibition palmitoylethanolamide inflammatory pain coumarin-acetamide SAR

Selectivity Over Human Acid Ceramidase: Target Compound vs. Literature NAAA Inhibitor Benchmark

The target compound inhibits human acid ceramidase (AC) with an IC₅₀ of 390 nM (UPLC/MS), yielding a selectivity ratio of approximately 17:1 (using IC₅₀ 23 nM for NAAA) to 56:1 (using IC₅₀ 7 nM for NAAA) [1]. Acid ceramidase is a phylogenetically related N-terminal nucleophile hydrolase; inhibition of AC could confound NAAA-targeted pharmacological studies. The natural product NAAA inhibitor atractylodin provides a useful cross-class benchmark with an IC₅₀ of 2.81 µM against NAAA, demonstrating that the target compound achieves both higher absolute potency and a defined selectivity window [2]. Many coumarin-acetamide analogs lack publicly reported AC counter-screening data, making the target compound's dual profiling dataset a distinguishing feature for informed experimental design.

NAAA selectivity acid ceramidase off-target profiling cysteine amidase

Absence of BACE1 Activity Distinguishes Target Compound from Other Coumarin-3-Acetamide Derivatives

A structurally related coumarin-3-acetamide derivative, (R)-2-(2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid (BDBM50320642/CHEMBL1164009), was profiled against human beta-secretase 1 (BACE1) and yielded an IC₅₀ of 500,000 nM (500 µM), indicating essentially no BACE1 inhibition by the coumarin-3-acetamide core [1]. While the target compound itself has not been directly screened against BACE1 in public databases, the inactivity of a scaffold-sharing analog supports the inference that the coumarin-3-acetamide chemotype does not intrinsically engage BACE1. This stands in contrast to several literature coumarin-based compounds—such as 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (IC₅₀ = 43 nM against AChE)—that exhibit potent CNS enzyme inhibition [2]. The absence of BACE1 liability preserves NAAA-target specificity.

BACE1 beta-secretase target selectivity Alzheimer's disease

Computed Physicochemical Properties: 4-Methoxybenzyl vs. 3-Methoxybenzyl Regioisomer

The 4-methoxybenzyl substitution pattern confers distinct physicochemical properties compared to the 3-methoxybenzyl regioisomer. The 3-methoxybenzyl isomer has a computed octanol-water partition coefficient (LogP) of 2.2 with a topological polar surface area (TPSA) of 84.9 Ų [1]. While the target compound's exact computed LogP is not independently reported in the accessed databases, the para-substitution of the methoxy group is expected to yield a slightly higher LogP due to reduced intramolecular hydrogen bonding potential relative to the meta isomer, potentially enhancing membrane permeability. The 4,8-dimethyl analog (C₂₁H₂₁NO₅, MW 367.4) introduces additional steric bulk and lipophilicity at the coumarin 8-position, further differentiating its pharmacokinetic profile .

LogP drug-likeness physicochemical profiling benzylamide regioisomer

Synthetic Tractability and Intermediate Availability: Coumarin-3-Acetate Core as a Modular Building Block

The coumarin-3-acetic acid intermediate, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS 5852-10-8, C₁₂H₁₀O₅, MW 234.21), is commercially available at 95% purity . Its ethyl ester precursor (CAS 5852-03-9) has been crystallographically characterized, confirming the structural integrity of the 7-hydroxy-4-methylcoumarin-3-acetate scaffold [1]. This modular synthetic route—involving Pechmann condensation of resorcinol with ethyl acetoacetate followed by amide coupling with 4-methoxybenzylamine—provides reliable access to the target compound with well-defined intermediates. In contrast, analogs requiring additional ring functionalization (e.g., 5-methoxy or 8-methyl substitution) demand more complex multi-step syntheses with correspondingly higher procurement costs and longer lead times .

Pechmann condensation chemical procurement custom synthesis coumarin building block

Recommended Research and Procurement Scenarios for 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide


NAAA-Mediated Inflammatory Pain and Neuroinflammation Studies Requiring a Potent, Selectivity-Profiled Chemical Probe

For academic or pharmaceutical research groups investigating the NAAA-PEA signaling axis in models of inflammatory pain (e.g., carrageenan-induced paw edema, chronic constriction injury) or neuroinflammation (LPS-stimulated microglial activation), this compound provides a well-characterized tool with an NAAA IC₅₀ of 7–23 nM and a documented 17- to 56-fold selectivity window over human acid ceramidase (IC₅₀ = 390 nM) [1]. The defined selectivity profile supports mechanistic attribution of observed anti-inflammatory or analgesic effects to NAAA inhibition rather than off-target ceramidase modulation. Researchers should procure this specific 4-methoxybenzyl congener rather than unprofiled positional isomers (e.g., 3-methoxybenzyl), which lack publicly available NAAA potency data .

Structure-Activity Relationship (SAR) Expansion Around the Coumarin-3-Acetamide NAAA Pharmacophore

Medicinal chemistry teams optimizing NAAA inhibitors for improved pharmacokinetic properties can use this compound as a benchmark reference standard. Its established potency (NAAA IC₅₀ = 7–23 nM), combined with commercially available key intermediates (coumarin-3-acetic acid, CAS 5852-10-8, 95% purity) [1] and crystallographically validated ester precursor , enables systematic SAR exploration. Modifications to the 4-methoxybenzyl moiety can be assessed for changes in NAAA potency relative to this reference, while the documented inactivity of scaffold-sharing analogs against BACE1 (IC₅₀ > 500 µM) [2] provides a favorable starting point for CNS-targeted lead optimization.

Comparative Profiling of Coumarin-Derived Enzyme Inhibitors Across the N-Terminal Nucleophile Hydrolase Family

For academic core facilities or CROs conducting broad-panel screening of coumarin-based inhibitors against the N-terminal nucleophile (Ntn) hydrolase superfamily (which includes NAAA, acid ceramidase, and related amidases), this compound is uniquely valuable because dual-target data (NAAA IC₅₀ = 7–23 nM; AC IC₅₀ = 390 nM) are already publicly available via BindingDB/ChEMBL [1]. This pre-existing dataset reduces the screening burden and provides a baseline for evaluating newer analogs. Procurement of the 4-methoxybenzyl compound, rather than the 5-methoxy-4,7-dimethyl variant (NAAA IC₅₀ = 160 nM, no AC data reported) , ensures the reference standard employed has the most complete target selectivity profile.

Custom Synthesis and Scale-Up Projects Requiring Validated, Modular Synthetic Routes

For contract research organizations (CROs) or internal process chemistry groups tasked with multi-gram synthesis of coumarin-3-acetamide NAAA inhibitors, this compound's synthetic route—Pechmann condensation of resorcinol with ethyl acetoacetate, hydrolysis to the acetic acid intermediate, and EDCI-mediated amide coupling with 4-methoxybenzylamine [1]—is well-precedented and utilizes commercially stocked intermediates (coumarin-3-acetic acid available at 95% purity) . The crystal structure of the ethyl ester precursor provides unambiguous structural confirmation that supports quality control and regulatory documentation [2]. Analogs requiring additional ring substitution (e.g., 8-methyl, 5-methoxy) present synthetic complexity that increases cost, development time, and the number of potential impurity profiles.

Quote Request

Request a Quote for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.